molecular formula C4F4N2 B1295248 Tetrafluoropyrimidine CAS No. 767-79-3

Tetrafluoropyrimidine

Cat. No.: B1295248
CAS No.: 767-79-3
M. Wt: 152.05 g/mol
InChI Key: KZMWBUVUQLGBBP-UHFFFAOYSA-N
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Description

Tetrafluoropyrimidine is a useful research compound. Its molecular formula is C4F4N2 and its molecular weight is 152.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Susceptibility to Nucleophilic Attack

Tetrafluoropyrimidine is highly susceptible to nucleophilic attack, which is fundamental for various chemical syntheses. Banks, Field, and Haszeldine (1967) discovered that this compound, prepared by reacting tetrachloropyrimidine with potassium fluoride, is readily attacked by nucleophiles. This property is utilized to create various fluoropyrimidines, crucial in synthesizing complex organic compounds (Banks, Field, & Haszeldine, 1967).

Scaffold for Synthesis of Pyrimidine Derivatives

This compound serves as a scaffold for synthesizing trisubstituted pyrimidine derivatives. Parks et al. (2010) reported that it allows the regioselective and efficient synthesis of 4,6-disubstituted-2,5-difluoropyrimidine systems. This process is critical in medicinal chemistry for developing novel compounds with potential therapeutic properties (Parks, Sandford, Yufit, Howard, Christopher, & Miller, 2010).

NMR Studies in Drug Metabolism

Stevens et al. (1984) utilized this compound derivatives, like 5-fluorouracil, to study their metabolism in vivo using nuclear magnetic resonance (NMR). This research provided insights into the metabolism of drugs at their target sites, a crucial aspect in pharmacokinetics and drug development (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).

Synthesis of Nucleoside Analogs

This compound has been used in the synthesis of nucleoside analogs. Wang, Lin, and Matteucci (1998) demonstrated the synthesis of a tricyclic pyrimidine nucleoside analog, tetrafluorophenoxazine, capable of enhanced recognition within a DNA helix. Such analogs are significant in the study of DNA interactions and potential therapeutic applications (Wang, Lin, & Matteucci, 1998).

Role in Crystallography

Vasylyeva and Merz (2014) utilized this compound in crystallography to explore the molecular aggregation of nitrogen-containing aromatic compounds. The study of crystal structures provides essential insights into the molecular interactions and stability of various compounds (Vasylyeva & Merz, 2014).

Safety and Hazards

Tetrafluoropyrimidine is known to cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention .

Properties

IUPAC Name

2,4,5,6-tetrafluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4N2/c5-1-2(6)9-4(8)10-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMWBUVUQLGBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227502
Record name Pyrimidine, tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-79-3
Record name Pyrimidine, tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 mol of fluorine in the form of a 30% by volume mixture with helium was introduced into a suspension of 29.0 g (0.216 mol) of 2,4,6-trifluoropyrimidine, 21 g of sodium fluoride (0.5 mol) and 250 ml of trichlorofluoromethane at a temperature of -78° C. The rate of introduction was 0.15 mol of fluorine per hour. After the introduction was complete, the reaction mixture was filtered and 21.0 g of tetrafluoropyrimidine (=64% of theory) were obtained from the filtrate by distillation.
Name
fluorine
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0.15 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetrafluoropyrimidine
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Tetrafluoropyrimidine
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Tetrafluoropyrimidine
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Tetrafluoropyrimidine
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Tetrafluoropyrimidine
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Tetrafluoropyrimidine
Customer
Q & A

A: Tetrafluoropyrimidine (C4F4N2) is a six-membered aromatic ring containing four fluorine atoms and two nitrogen atoms. Its molecular weight is 156.04 g/mol. The structure is characterized by 19F NMR spectroscopy, showcasing the high electronegativity of fluorine. [, , ]

A: this compound is highly susceptible to nucleophilic attack. The fluorine atoms at the 4- and 6-positions are more readily displaced by nucleophiles compared to those at the 2- and 5- positions. This reactivity allows for the synthesis of various substituted fluoropyrimidines. [, , , , ]

A: Reaction of this compound with sodium iodide in dimethylformamide selectively yields 2,4,5-trifluoro-6-iodopyrimidine as the major product. This selectivity is crucial for further functionalization at the 6-position. []

A: Yes, while the fluorine atoms at the 2-, 4-, and 6-positions are relatively reactive, the fluorine at the 5-position can be less reactive in some cases. This can hinder the synthesis of certain fully substituted pyrimidine derivatives. []

A: this compound reacts with perfluoroisopropyl carbanions (generated from hexafluoropropene and cesium fluoride) to yield mono-, bis-, tris-, and even tetra-perfluoroisopropyl substituted pyrimidine derivatives. The product distribution depends on the reaction conditions and stoichiometry. []

A: Yes, some perfluorinated azacyclodienes derived from this compound undergo ring-opening and fragmentation reactions upon photolysis. This highlights the impact of fluorine substitution on the stability and reactivity of the pyrimidine ring. []

A: Yes, this compound can be thermally rearranged to this compound at high temperatures (around 800°C). This reaction provides a pathway for the synthesis of pyrimidine derivatives from pyridazine precursors. []

A: Yes, calculations of charge and spin densities have been performed to understand the mechanism of fluorination of this compound with cobalt fluorides. These calculations support a mechanism involving radical cation intermediates. []

A: Yes, this compound serves as a building block for the synthesis of macrocycles. Its regioselective reactions with nucleophiles allow for the controlled assembly of larger ring systems. [, ]

A: Yes, reactions of this compound with various N-nucleophiles have been successfully carried out in water at room temperature using potassium carbonate as a base. This highlights the potential for environmentally friendly syntheses of fluorinated pyrimidine derivatives. [, ]

A: The crystal structure of this compound reveals short F···F contacts, which are a common feature in the crystal packing of fluorinated aromatic compounds. These interactions play a role in the solid-state properties of the compound. []

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